molecular formula C9H10ClNO B12011965 6-chloro-3,4-dihydro-2H-chromen-8-ylamine

6-chloro-3,4-dihydro-2H-chromen-8-ylamine

Katalognummer: B12011965
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: JFCVEGZLXNAXOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-3,4-dihydro-2H-chromen-8-ylamine is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a chlorine atom at the 6th position and an amine group at the 8th position makes this compound unique and of interest in various fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-chromen-8-ylamine typically involves the chlorination of 3,4-dihydro-2H-chromen-8-ylamine. This can be achieved through various methods, including:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-3,4-dihydro-2H-chromen-8-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-chloro-3,4-dihydro-2H-chromen-8-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-chloro-3,4-dihydro-2H-chromen-8-ylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the presence of functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-chloro-3,4-dihydro-2H-chromen-8-ylamine is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H10ClNO

Molekulargewicht

183.63 g/mol

IUPAC-Name

6-chloro-3,4-dihydro-2H-chromen-8-amine

InChI

InChI=1S/C9H10ClNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2

InChI-Schlüssel

JFCVEGZLXNAXOH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(=CC(=C2)Cl)N)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.